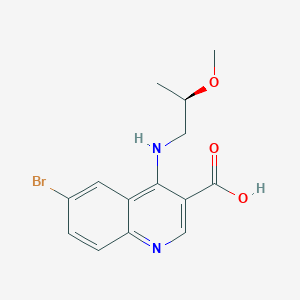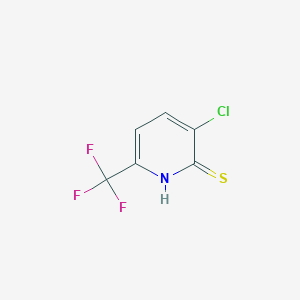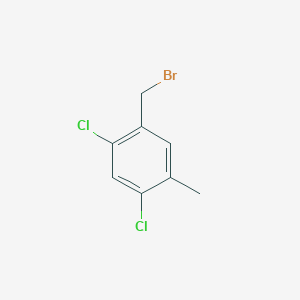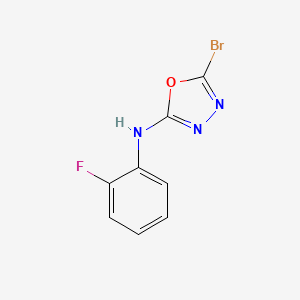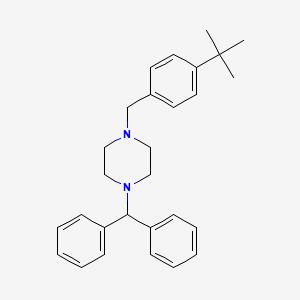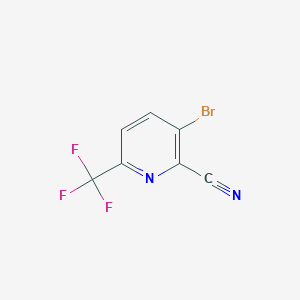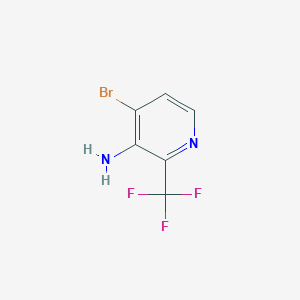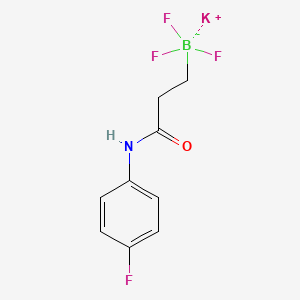
Potassium trifluoro(3-((4-fluorophenyl)amino)-3-oxopropyl)borate
Vue d'ensemble
Description
Potassium trifluoroborates are a special class of organoboron reagents . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . They are often used as the primary boron source in Suzuki–Miyaura-type reactions .
Molecular Structure Analysis
The molecular structure of a potassium trifluoroborate would generally consist of a boron atom surrounded by three fluorine atoms and one organic group, with a potassium ion for charge balance .Chemical Reactions Analysis
Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions . For example, the epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific potassium trifluoroborate would depend on the nature of the organic group attached to the boron atom. For example, Potassium 4-fluorophenyltrifluoroborate has a molecular weight of 202 g/mol and a melting point of 290°C to 292°C .Applications De Recherche Scientifique
Alanine Derivative Synthesis
Potassium trifluoro(organo)borates are used in synthesizing alanine derivatives. These organoboron derivatives react with dehydroamino esters in the presence of rhodium complexes, forming alanine derivatives with a variety of amino protecting groups. This process yields good to high outputs, indicating its efficiency in synthesizing specific amino acid derivatives (Navarre, Darses, & Genêt, 2004).
Organic Chemistry Applications
Potassium trifluoro(organo)borates have emerged as promising alternatives to other organoboron reagents in organic chemistry. They exhibit interesting reactivity, participating in transmetallation reactions with transition metals and forming difluoroboranes. These salts have been found to be more reactive than boronic acids or esters, broadening their utility in various organic reactions (Darses & Genêt, 2003).
Borylation of Fluorinated Arenes
The potassium salt of the boron-centered nucleophile B(CN)32- reacts with perfluorinated arenes, forming KF and the respective borate anions bonded to the (hetero)arene. This process demonstrates the utility of potassium trifluoro(organo)borates in the synthesis of new stable tricyano(aryl)borates, offering insights into their potential in fluorine chemistry (Landmann, Hennig, Ignat’ev, & Finze, 2017).
Decomposition of Potassium Perfluoroorganyl(fluoro)borate Salts
The study of the decomposition of potassium perfluoroorganyl(fluoro)borate salts has revealed their thermal behavior, yielding volatile polyfluoroorganics and solid residues. This research is significant in understanding the stability and decomposition pathways of such compounds (Bardin, Shundrina, & Frohn, 2014).
Applications in Lithium Battery Electrolytes
In the realm of electrochemistry, certain borate compounds like Tris[2H-hexafluoroisopropyl) borate have been studied as additives for lithium battery electrolytes. These additives have shown to enhance the conductivity of lithium salts, contributing to the development of high-efficiency and stable lithium batteries (Sun, Lee, Yang, & McBreen, 2002).
Safety And Hazards
Propriétés
IUPAC Name |
potassium;trifluoro-[3-(4-fluoroanilino)-3-oxopropyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF4NO.K/c11-7-1-3-8(4-2-7)15-9(16)5-6-10(12,13)14;/h1-4H,5-6H2,(H,15,16);/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCVDRKZBBJBSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC(=O)NC1=CC=C(C=C1)F)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF4KNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium trifluoro(3-((4-fluorophenyl)amino)-3-oxopropyl)borate | |
CAS RN |
1705578-24-0 | |
| Record name | Borate(1-), trifluoro[3-[(4-fluorophenyl)amino]-3-oxopropyl]-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1705578-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 3-(2,4-dichloropyrido[2,3-d]pyrimidin-7-yl)benzoate](/img/structure/B1409206.png)

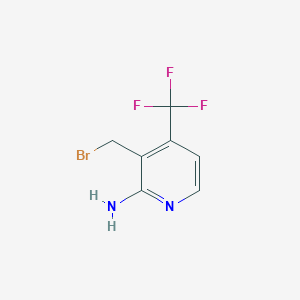
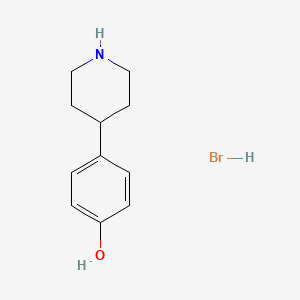
![2-((3-Benzoyl-6-chloroimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone](/img/structure/B1409213.png)
